Cernuoside B
Description
Cernuoside B is an oleanane-type triterpenoid saponin isolated from Pulsatilla species, including Pulsatilla koreana Nakai (Ranunculaceae) and Pulsatilla cernua . It is characterized by a complex glycosylation pattern, typically involving sugar units such as glucopyranosyl, rhamnopyranosyl, and arabinopyranosyl moieties attached to an oleanolic acid aglycone . This compound is part of a broader group of triterpenoid saponins known for their bioactivities, including nematicidal, anti-inflammatory, and antimicrobial properties . In Pulsatilla koreana, Cernuoside B (compound 18) was identified among 31 saponins evaluated for nematicidal activity against Meloidogyne incognita . Its structural complexity and bioactivity make it a subject of interest in phytochemical and pharmacological research.
Properties
Molecular Formula |
C71H116O36 |
|---|---|
Molecular Weight |
1545.7 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C71H116O36/c1-26-38(76)44(82)49(87)59(96-26)104-55-32(22-74)100-58(53(91)48(55)86)94-23-33-42(80)47(85)52(90)62(101-33)107-65(93)71-17-15-66(3,4)19-29(71)28-9-10-36-67(5)13-12-37(68(6,25-75)35(67)11-14-70(36,8)69(28,7)16-18-71)103-64-57(43(81)34(24-95-64)102-60-50(88)45(83)40(78)30(20-72)98-60)106-63-54(92)56(39(77)27(2)97-63)105-61-51(89)46(84)41(79)31(21-73)99-61/h9,26-27,29-64,72-92H,10-25H2,1-8H3/t26-,27-,29-,30+,31+,32+,33+,34-,35+,36+,37-,38-,39-,40+,41+,42+,43-,44+,45-,46-,47-,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59-,60-,61-,62-,63-,64-,67-,68-,69+,70+,71-/m0/s1 |
InChI Key |
LSWBSHFIBGEFFG-UCGISERLSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)OC1C(C(C(C(O1)CO)O)O)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O |
Synonyms |
cernuoside B |
Origin of Product |
United States |
Comparison with Similar Compounds
Critical Notes and Ambiguities
Naming Conflicts: The term "cernuoside" is ambiguously used in literature.
Class-Specific Comparisons: Cernuoside B (a saponin) and bractein (a flavonoid) exemplify how different compound classes within the same genus can diverge in bioactivity profiles .
Q & A
Q. What methodologies are recommended for identifying and characterizing Cernuoside B in plant extracts?
To isolate and characterize Cernuoside B, researchers should employ a combination of chromatographic techniques (e.g., HPLC, TLC) and spectroscopic methods (NMR, MS) to confirm its molecular structure. Detailed experimental protocols must include solvent systems, retention factors, and spectral data interpretation, ensuring reproducibility . For novel compounds, purity must be validated via melting point analysis and elemental composition testing .
Q. How can researchers validate the purity of synthesized Cernuoside B?
Purity validation requires orthogonal analytical methods:
- Chromatography : Use HPLC with UV detection to assess homogeneity.
- Spectroscopy : Compare NMR and MS data with literature or reference standards.
- Quantitative analysis : Employ gravimetric or titration methods for yield calculation. Document all steps in a lab notebook, including instrument calibration and error margins .
Q. What are the key variables to control when studying Cernuoside B’s in vitro biological activity?
Researchers must standardize:
- Cell culture conditions (e.g., pH, temperature, passage number).
- Compound solubility (use DMSO/vehicle controls to avoid solvent toxicity).
- Dosage ranges (determined via preliminary IC50 assays). Include statistical validation (e.g., ANOVA with post-hoc tests) to ensure robustness .
Advanced Research Questions
Q. How should researchers address contradictory data on Cernuoside B’s mechanism of action across studies?
Contradictions may arise from variability in experimental models (e.g., cell lines vs. animal studies) or dosage regimes. To resolve discrepancies:
- Meta-analysis : Compare methodologies and endpoints from primary literature .
- Dose-response curves : Replicate studies using standardized protocols.
- Pathway mapping : Use transcriptomic or proteomic tools to identify off-target effects . Highlight differences in experimental conditions (e.g., incubation time, assay kits) when discussing results .
Q. What strategies improve the reproducibility of Cernuoside B’s synthesis?
Reproducibility hinges on:
- Step-by-step documentation : Include reaction times, catalysts, and purification steps (e.g., column chromatography gradients) .
- Batch consistency : Use high-purity reagents and validate intermediates via FTIR or XRD.
- Open-access protocols : Share detailed supplementary materials, as recommended by journals like the Beilstein Journal of Organic Chemistry .
Q. How can ethical considerations be integrated into studies involving Cernuoside B’s pharmacological effects?
For in vivo research:
Q. What computational approaches are suitable for predicting Cernuoside B’s interactions with biological targets?
Use molecular docking (e.g., AutoDock Vina) to simulate binding affinities and compare results with experimental IC50 values. Validate predictions via:
Q. How can comparative studies between Cernuoside B and its analogs resolve structure-activity relationships (SAR)?
Design experiments to:
Q. What methodologies assess Cernuoside B’s stability under varying storage conditions?
Conduct accelerated stability studies:
Q. How can multi-omics data be integrated to elucidate Cernuoside B’s systemic effects?
Combine transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) datasets. Use bioinformatics tools (e.g., KEGG pathway enrichment) to identify perturbed pathways. Validate findings with knock-out models or siRNA silencing .
Methodological Best Practices
- Data Presentation : Avoid duplicating figures and tables; use supplementary materials for raw data .
- Literature Comparison : Contextualize findings by contrasting results with prior studies, noting methodological divergences .
- Ethical Transparency : Disclose conflicts of interest and funding sources in the acknowledgments section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
